2-chloro-N-(4-hydroxy-3-nitrobenzyl)acetamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-(4-hydroxy-3-nitrobenzyl)acetamide typically involves the reaction of 4-hydroxy-3-nitrobenzylamine with chloroacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity .
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiourea.
Major Products Formed:
Oxidation: Formation of 2-chloro-N-(4-hydroxy-3-nitrobenzyl)acetone.
Reduction: Formation of 2-chloro-N-(4-hydroxy-3-aminobenzyl)acetamide.
Substitution: Formation of 2-azido-N-(4-hydroxy-3-nitrobenzyl)acetamide.
Scientific Research Applications
2-Chloro-N-(4-hydroxy-3-nitrobenzyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-(4-hydroxy-3-nitrobenzyl)acetamide involves its interaction with specific molecular targets. For instance, its nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The hydroxyl group may also play a role in binding to enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
2-Chloro-N-(4-hydroxybenzyl)acetamide: Lacks the nitro group, which may reduce its reactivity.
2-Chloro-N-(4-nitrobenzyl)acetamide: Lacks the hydroxyl group, potentially affecting its binding properties.
2-Chloro-N-(4-hydroxy-3-methylbenzyl)acetamide: The methyl group may alter its steric and electronic properties.
Uniqueness: 2-Chloro-N-(4-hydroxy-3-nitrobenzyl)acetamide is unique due to the presence of both hydroxyl and nitro groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications .
Properties
IUPAC Name |
2-chloro-N-[(4-hydroxy-3-nitrophenyl)methyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O4/c10-4-9(14)11-5-6-1-2-8(13)7(3-6)12(15)16/h1-3,13H,4-5H2,(H,11,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCDILZWODXNISM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CNC(=O)CCl)[N+](=O)[O-])O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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